5-Hydroxy-2-(trifluoromethyl)benzoic acid CAS number and identifiers
5-Hydroxy-2-(trifluoromethyl)benzoic acid CAS number and identifiers
An In-depth Technical Guide to 2-Hydroxy-5-(trifluoromethyl)benzoic Acid
Foreword: This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals working with 2-Hydroxy-5-(trifluoromethyl)benzoic acid. It moves beyond a simple data sheet to provide foundational insights into its chemical properties, synthesis rationale, and applications, grounded in established scientific principles. It is important to note that while the common query may be for "5-Hydroxy-2-(trifluoromethyl)benzoic acid," the compound widely available and identified by CAS number 79427-88-6 is correctly named 2-Hydroxy-5-(trifluoromethyl)benzoic acid according to IUPAC nomenclature. This guide pertains exclusively to this latter compound.
Part 1: Core Chemical Identity and Physicochemical Properties
Accurate identification is the bedrock of any scientific endeavor. 2-Hydroxy-5-(trifluoromethyl)benzoic acid, also known as 5-(Trifluoromethyl)salicylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring a salicylic acid core with a trifluoromethyl group at the C5 position, imparts unique characteristics that are highly valuable in synthetic chemistry.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 79427-88-6[1][2][3] |
| IUPAC Name | 2-hydroxy-5-(trifluoromethyl)benzoic acid[1] |
| Synonyms | 5-(Trifluoromethyl)salicylic acid, 2-Hydroxy-5-trifluoromethylbenzoic acid[1][2] |
| Molecular Formula | C₈H₅F₃O₃[1][2] |
| Molecular Weight | 206.12 g/mol [1][3] |
| InChI Key | YQDOJQUHDQGQPH-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C(=O)O)O[1] |
| MDL Number | MFCD07787570[3][4] |
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | White to yellow solid |
| Boiling Point | 292.8 °C at 760 mmHg[2] |
| Density | 1.539 g/cm³[2] |
| Storage | Store at room temperature under an inert atmosphere[3] |
Part 2: The Scientific Rationale: Strategic Importance of the Trifluoromethyl Group
The utility of this molecule in advanced applications, particularly in drug discovery, is not coincidental. It is a direct consequence of the powerful electronic and steric effects of the trifluoromethyl (-CF₃) group. Understanding these effects is key to leveraging this building block effectively.
The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several profound implications:
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Enhanced Acidity: It increases the acidity of both the carboxylic acid and the phenolic hydroxyl group, which can be critical for tuning pKa values to optimize salt formation, solubility, and receptor interactions.
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Increased Lipophilicity: The -CF₃ group significantly enhances the lipophilicity (fat-solubility) of the molecule. This is a crucial parameter in drug design, as it directly influences a compound's ability to cross biological membranes and reach its target.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a -CF₃ group on an aromatic ring can block sites that are otherwise susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.
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Modulation of Binding Interactions: The unique electronic nature and size of the -CF₃ group can introduce new, favorable interactions within a protein's binding pocket, such as dipole-dipole or hydrophobic interactions, potentially increasing binding affinity and selectivity.
Caption: Key influences of the C5-trifluoromethyl group on molecular properties.
Part 3: Synthesis and Purification Strategies
While numerous proprietary methods exist for the synthesis of this compound, a plausible and chemically sound approach for a laboratory setting can be derived from fundamental organic chemistry principles. A common strategy for synthesizing salicylic acids is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.
Proposed Synthetic Workflow
The logical starting material for this synthesis is 4-(trifluoromethyl)phenol. The workflow involves the formation of the sodium phenoxide, followed by carboxylation under pressure and heat, and subsequent acidification to yield the final product.
Caption: A plausible synthetic pathway via the Kolbe-Schmitt reaction.
Exemplary Laboratory Protocol
This protocol is illustrative and must be adapted and optimized based on available equipment and safety assessments.
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Phenoxide Formation: In a high-pressure reactor, dissolve 4-(trifluoromethyl)phenol in a suitable solvent (e.g., toluene). Add one equivalent of a strong base like sodium hydroxide to form the sodium phenoxide.
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Carboxylation: Seal the reactor and pressurize it with carbon dioxide gas (e.g., to 5-10 atm). Heat the mixture to 120-150 °C with vigorous stirring for several hours. The progress can be monitored by taking aliquots and analyzing via TLC or HPLC.
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Workup and Isolation: After cooling, carefully vent the reactor. Transfer the reaction mixture to a beaker and dilute with water. Acidify the aqueous solution to a pH of ~2 using a strong acid like 3M HCl. The desired product should precipitate out of the solution.
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Purification: Collect the crude solid by vacuum filtration and wash with cold water. For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified crystals under a vacuum.
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Validation: Confirm the identity and purity of the final product using standard analytical techniques as described in Part 5.
Part 4: Applications in Research and Development
The unique structure of 2-Hydroxy-5-(trifluoromethyl)benzoic acid makes it a valuable intermediate in several high-value R&D sectors.
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Pharmaceutical Synthesis: This is its primary area of application. It serves as a key building block for more complex active pharmaceutical ingredients (APIs). The salicylic acid moiety is a well-known pharmacophore, and the trifluoromethyl group provides the benefits discussed previously. A notable application is in the development of novel cell necrosis inhibitors for treating neurological conditions like Alzheimer's and Parkinson's disease[5]. It is also used in the synthesis of anti-inflammatory and analgesic drugs[6].
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Agrochemicals: The principles that make it useful in pharmaceuticals also apply to agrochemicals. It is used in the formulation of advanced herbicides and pesticides, where enhanced potency, stability, and controlled environmental impact are desired[6].
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Materials Science: Fluorinated compounds are increasingly used to create specialty polymers and materials with enhanced thermal stability and chemical resistance. This benzoic acid derivative can be incorporated into polymer backbones or used to create functional coatings[6].
Part 5: Analytical Characterization and Quality Control
To ensure the integrity of any experiment, rigorous analytical confirmation of starting materials is essential. The structure of 2-Hydroxy-5-(trifluoromethyl)benzoic acid can be unequivocally confirmed using a combination of standard spectroscopic methods.
Table 3: Expected Analytical Signatures
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.- A broad singlet for the acidic carboxylic acid proton (-COOH).- A broad singlet for the phenolic hydroxyl proton (-OH). |
| ¹³C NMR | - Distinct signals for the aromatic carbons.- A characteristic quartet for the carbon of the -CF₃ group due to C-F coupling.- A signal for the carboxyl carbon (-COOH). |
| ¹⁹F NMR | A single, sharp peak corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| FT-IR | - A very broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer.- A sharp C=O stretch (~1680-1710 cm⁻¹).- Strong C-F stretching bands (~1100-1300 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight (206.12 g/mol ), along with a predictable fragmentation pattern. |
Part 6: Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
Table 4: GHS Hazard Information
| Hazard Class | GHS Code | Description |
| Signal Word | Warning[1] | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Skin Irritation | H315 | Causes skin irritation[1][7] |
| Eye Irritation | H319 | Causes serious eye irritation[1][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1][7] |
Standard Handling Protocol
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles[7].
-
Dispensing: Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh into a contained vessel.
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Spill Response: In case of a spill, isolate the area. For a dry spill, carefully sweep up the material, avoiding dust creation, and place it in a sealed container for disposal. Do not add water.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended[3].
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Hydroxy-5-(trifluoromethyl)benzoic acid is more than a simple chemical; it is a strategic tool for molecular design. Its value is derived from the deliberate combination of a classic pharmacophore with a modern functional group that imparts enhanced stability, lipophilicity, and potency. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in creating next-generation molecules.
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